molecular formula C8H8ClNO3S B14843319 4-Acetyl-6-methylpyridine-2-sulfonyl chloride

4-Acetyl-6-methylpyridine-2-sulfonyl chloride

Cat. No.: B14843319
M. Wt: 233.67 g/mol
InChI Key: ZIVSVDJJMGYQNG-UHFFFAOYSA-N
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Description

4-Acetyl-6-methylpyridine-2-sulfonyl chloride is a chemical compound with a unique structure that combines an acetyl group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions often include the use of sodium hypobromite for the Hofmann amide degradation, followed by the conversion of the resulting 3-aminopyridines into pyridine-3-sulfonyl chlorides through amine diazotization and subsequent substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetyl-6-methylpyridine-2-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methylpyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can influence its chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

4-acetyl-6-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO3S/c1-5-3-7(6(2)11)4-8(10-5)14(9,12)13/h3-4H,1-2H3

InChI Key

ZIVSVDJJMGYQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)S(=O)(=O)Cl)C(=O)C

Origin of Product

United States

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